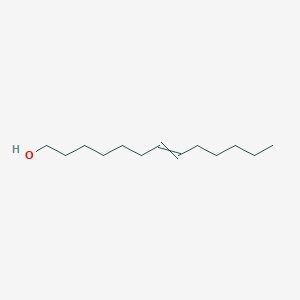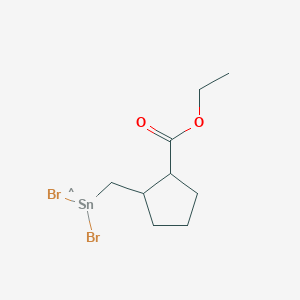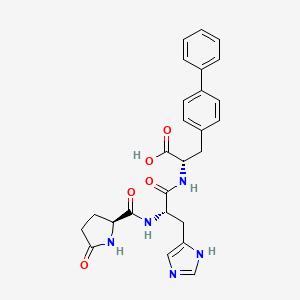
H-Pyr-His-Bip-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pyr-His-Bip-OH is a tripeptide compound composed of pyrrolo[2,3-d]pyrimidine (Pyr), histidine (His), and biphenyl (Bip) residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Bip-OH typically involves a multi-step process. One effective method is a four-step synthesis that avoids the addition and removal of protecting groups, resulting in a high-purity product . The synthesis begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the tripeptide. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Pyr-His-Bip-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.
Reduction: The biphenyl moiety can be reduced to form dihydrobiphenyl derivatives.
Substitution: The pyrrolo[2,3-d]pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidine residue can yield oxo-histidine, while reduction of the biphenyl moiety can produce dihydrobiphenyl.
Applications De Recherche Scientifique
H-Pyr-His-Bip-OH has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Mécanisme D'action
The mechanism of action of H-Pyr-His-Bip-OH involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of biphenyl.
H-Pyr-His-Phe-OH: A tripeptide with phenylalanine instead of biphenyl.
Uniqueness
H-Pyr-His-Bip-OH is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with hydrophobic protein pockets are required.
Propriétés
Numéro CAS |
63024-41-9 |
|---|---|
Formule moléculaire |
C26H27N5O5 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C26H27N5O5/c32-23-11-10-20(29-23)24(33)30-21(13-19-14-27-15-28-19)25(34)31-22(26(35)36)12-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,14-15,20-22H,10-13H2,(H,27,28)(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-/m0/s1 |
Clé InChI |
HBKIGVYZKRICLO-FKBYEOEOSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


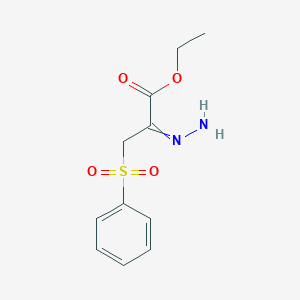
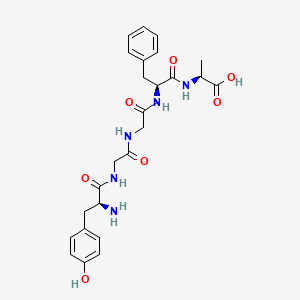
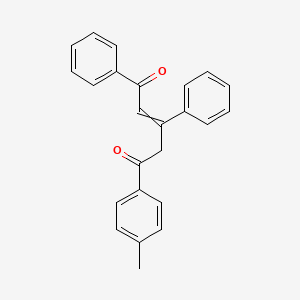
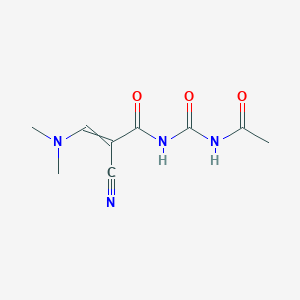
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
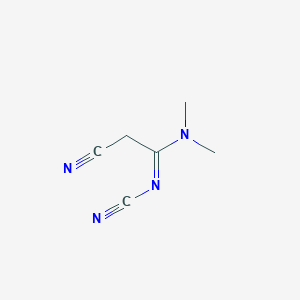
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
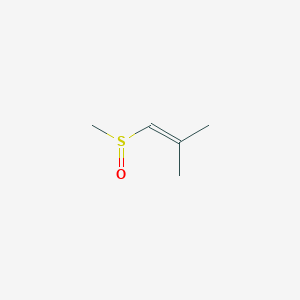

![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
